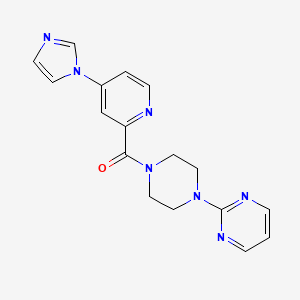

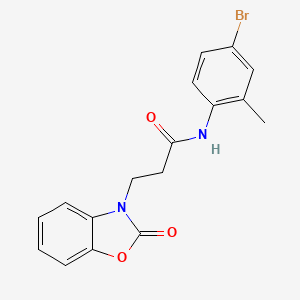

![molecular formula C19H16N6O3 B2617266 2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)-N-((3-苯基-1,2,4-恶二唑-5-基)甲基)丙酰胺 CAS No. 1226451-67-7](/img/structure/B2617266.png)

2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)-N-((3-苯基-1,2,4-恶二唑-5-基)甲基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide” is a derivative of 1,2,4-triazole . These derivatives have attracted great attention among medicinal chemists due to their wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity .

Synthesis Analysis

The synthesis of compounds that combine 1,2,4-triazole and quinazoline moieties in one structure leads to the discovery of new effective agents with antibacterial, antifungal, and anticancer capabilities . The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .Chemical Reactions Analysis

The reaction mechanism involves the formation of carbinolamine by the addition of an amine to a double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .Physical And Chemical Properties Analysis

The Log Octanol-Water Partition Coefficient (Log Kow) of the compound is estimated to be 3.15 . The boiling point is estimated to be 638.70°C, and the melting point is estimated to be 277.39°C . The vapor pressure is estimated to be 1.17E-014 mm Hg at 25°C .科学研究应用

Application as a Modulator of GPR139

Specific Scientific Field

This application falls under the field of Pharmacology , specifically in the development of drugs that target the G-protein coupled receptor 139 (GPR139).

Comprehensive and Detailed Summary of the Application

The compound “2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide” is used as an agonist of GPR139 . This means it can bind to this receptor and activate it, which can have various effects depending on the physiological context.

Detailed Description of the Methods of Application or Experimental Procedures

The compound can be synthesized and used in pharmaceutical compositions . It can be administered to subjects (such as laboratory animals or potentially humans) to study its effects. The specific dosage and administration route would depend on the specific experiment or clinical trial.

Use in Solid Phase Peptide Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of peptides.

Comprehensive and Detailed Summary of the Application

The compound is used as a self-indicating reagent in solid phase peptide synthesis . This means it can be used to monitor the progress of acylation reactions during the synthesis of peptides .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is prepared as an ester of fluorenylmethoxycarbonyl (Fmoc) amino acids . It is then used in solid phase peptide synthesis, where it reacts with the starting resin-bound amine . The ionisation of the liberated hydroxy component provides a useful colour indicator of the progress of acylation reactions .

Use in the Synthesis of Dyes, Pigments, and Photosensitive Materials

Specific Scientific Field

This application falls under the field of Material Science and Organic Chemistry , specifically in the synthesis of dyes, pigments, and photosensitive materials .

Comprehensive and Detailed Summary of the Application

The compound “2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide” can be used in the synthesis of dyes, pigments, and photosensitive materials . These materials have a wide range of applications, from textiles and printing to electronics and solar cells .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific dye, pigment, or photosensitive material being synthesized .

Use as a Catalyst and Ligand in Organic Synthesis Reactions

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the catalysis of addition, alkylation, and arylation reactions .

Comprehensive and Detailed Summary of the Application

The compound can be used as a catalyst and ligand in organic synthesis reactions . This means it can speed up the reaction and control the selectivity of the reaction .

Detailed Description of the Methods of Application or Experimental Procedures

The compound can be prepared and used in various organic synthesis reactions . The specific procedures would depend on the specific reaction being catalyzed .

Use in the Synthesis of Pharmaceutical Compositions

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences , specifically in the synthesis of pharmaceutical compositions .

Comprehensive and Detailed Summary of the Application

The compound “2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide” can be used in the synthesis of pharmaceutical compositions . These compositions can be used for treating diseases, disorders, or conditions associated with GPR139 .

Detailed Description of the Methods of Application or Experimental Procedures

The compound can be synthesized and used in pharmaceutical compositions . It can be administered to subjects (such as laboratory animals or potentially humans) to study its effects. The specific dosage and administration route would depend on the specific experiment or clinical trial .

未来方向

The development of various synthesis methods and a comprehensive study of their reaction mechanisms are necessary due to the wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity of 1,2,4-triazole derivatives . The search for new biologically active compounds that may be used in efficient drug discovery is one of the most challenging tasks in medicinal chemistry .

属性

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3/c1-12(25-19(27)14-9-5-6-10-15(14)22-24-25)18(26)20-11-16-21-17(23-28-16)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUMIJUQRPBWKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC(=NO1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

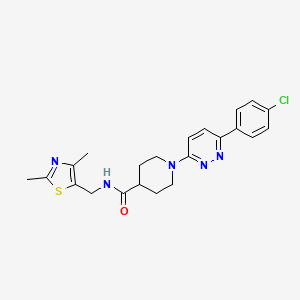

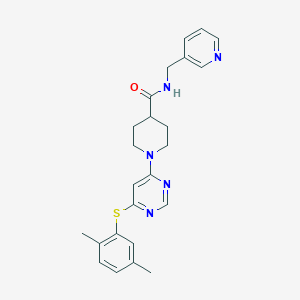

![2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2617185.png)

![Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/no-structure.png)

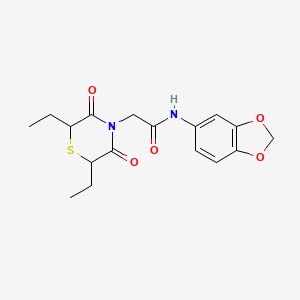

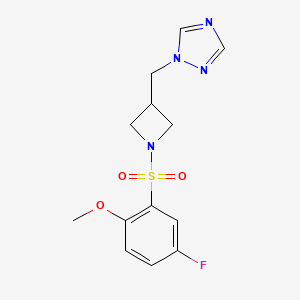

![6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2617197.png)

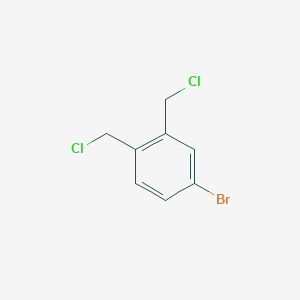

![2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2617198.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2617200.png)

![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)